molecular formula C14H11Cl2N5OS B2445873 N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine CAS No. 866152-05-8

N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2445873
CAS No.: 866152-05-8
M. Wt: 368.24
InChI Key: TWTQSBFZBGLDDA-LSCVHKIXSA-N
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Description

N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a dichlorophenyl group

Mechanism of Action

Target of Action

SR-01000309799, also known as MS-0749, primarily targets the Nuclear receptor subfamily 1 group D member 1 (NR1D1) and Nuclear receptor subfamily 1 group D member 2 (NR1D2) . These receptors are part of the REV-ERB family and play a crucial role in regulating circadian rhythms and metabolism .

Mode of Action

SR-01000309799 acts as an agonist for NR1D1 and NR1D2 . By binding to these receptors, it modulates normal metabolism processes and energy utilization in the body . The specific interaction between SR-01000309799 and its targets leads to changes in gene expression, which can have downstream effects on various biological processes .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to circadian rhythms and metabolism

Pharmacokinetics

Pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties . Some patient-related factors (e.g., renal function, genetic makeup, sex, age) can be used to predict the pharmacokinetic parameters in populations .

Result of Action

The molecular and cellular effects of SR-01000309799 are largely due to its action on NR1D1 and NR1D2. By acting as an agonist for these receptors, SR-01000309799 can influence gene expression and modulate various biological processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, humidity, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 3,4-dichloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine
  • Benzofuran derivatives: Known for their biological activities such as anti-tumor and antibacterial properties.

    Thiadiazole derivatives: Widely studied for their pharmacological potential.

Uniqueness

This compound stands out due to its unique combination of a thiadiazole ring, a furan ring, and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5OS/c1-8(12-3-2-6-22-12)18-20-14-21-19-13(23-14)17-9-4-5-10(15)11(16)7-9/h2-7H,1H3,(H,17,19)(H,20,21)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTQSBFZBGLDDA-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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